N,N'-Thiobisphthalimide
Description
Historical Context and Early Investigations of Organosulfur Compounds
The study of organosulfur compounds, organic compounds containing sulfur, has a rich history dating back to the 19th century. tandfonline.com Early investigations were often characterized by the foul odors associated with many of these substances. wikidoc.org Despite this, the foundational work of chemists in this era laid the groundwork for our modern understanding of sulfur's role in organic chemistry.
The 19th century saw the discovery and characterization of fundamental classes of organosulfur compounds. tandfonline.com For instance, carbon disulfide (CS₂) can be considered one of the simplest sulfur-containing carbon compounds. tandfonline.com Organic thiols (mercaptans, R-SH), the sulfur analogs of alcohols, were also among the first to be studied. tandfonline.com The work on these and other organosulfur compounds was crucial in developing theoretical concepts about the nature and structure of organic molecules. tandfonline.com Nature itself is abundant with organosulfur compounds, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds, highlighting the essential role of sulfur in life. wikidoc.orgwikipedia.org
The development of methods to synthesize and understand these compounds has been a continuous effort. Early attempts at creating symmetrical disulfides involved the reaction of an alkyl halide with sodium disulfide. londonmet.ac.uk The study of organosulfur compounds has expanded significantly over time, with applications now found in numerous areas of chemistry and related sciences. researchgate.net
| Timeline of Key Discoveries in Early Organosulfur Chemistry | |
| Year | Discovery |
| 1796 | Lampadius obtains a volatile liquid he called "sulfuric alcohol" by distilling pyrites with charcoal. tandfonline.com |
| 1840 | Couërbe describes "xanthin gas," later identified as carbon oxide sulfide (B99878) (COS). tandfonline.com |
| 1867 | Than fully characterizes and determines the correct elemental formula for carbon oxide sulfide (COS). tandfonline.com |
| 1892 | Semmler identifies diallyl disulfide in garlic distilled oils, marking an early investigation into natural organosulfur compounds. conicet.gov.ar |
| 1893 | Von Lengyel discovers carbon subsulfide (C₃S₂). tandfonline.com |
Significance of Sulfur-Nitrogen Bond Containing Compounds in Contemporary Chemistry
Compounds containing a sulfur-nitrogen (S-N) bond are of considerable importance in modern chemistry. rsc.org These compounds are recognized as crucial building blocks in the synthesis of a wide variety of biologically active substances. nih.gov The unique properties of the S-N bond, including its polar character and the multiple valence states of sulfur, contribute to the diverse reactivity and functionality of these molecules. researchgate.net
The significance of S-N bond-containing compounds is evident in their wide-ranging applications across several scientific disciplines:
Organic Synthesis: They serve as versatile intermediates for a multitude of chemical transformations. researchgate.net
Medicinal Chemistry: Many pharmaceuticals and biologically active compounds feature the S-N linkage. nih.gov For example, sultiame, a sulfa-based drug for epilepsy, contains a sulfur-nitrogen bond. nih.gov
Agrochemicals: A significant portion of modern agrochemicals, including herbicides and fungicides, incorporate sulfur-nitrogen bonds. epdf.pubajol.info
Materials Science: Polymers containing S-N bonds exhibit unique properties such as degradability, flame retardancy, and high refractivity, making them promising for the development of innovative materials. researchgate.net
The development of efficient and sustainable methods for the construction of S-N bonds remains an active area of research, with techniques like electro-organic synthesis emerging as powerful tools. rsc.org
Overview of N,N'-Thiobisphthalimide as a Versatile Reagent
This compound, with the chemical formula C₁₆H₈N₂O₄S, is a crystalline solid that serves as a valuable sulfur-transfer reagent in organic synthesis. mcgill.cagoogle.comnih.gov It provides a method for the controlled introduction of a sulfur atom into a molecule. The compound is prepared from the reaction of phthalimide (B116566) with sulfur monochloride. ajol.info
The utility of this compound stems from its reactivity, where the phthalimido group can act as a good leaving group, facilitating the transfer of the sulfur atom to a nucleophile. epdf.pub This reactivity has been harnessed for various synthetic applications, which are detailed in the following sections.
| Chemical Properties of this compound | |
| Property | Value |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione nih.gov |
| Molecular Formula | C₁₆H₈N₂O₄S nih.govalfa-chemistry.com |
| Molecular Weight | 324.31 g/mol nih.govalfa-chemistry.com |
| Appearance | Crystalline solid |
| CAS Number | 7764-29-6 nih.govalfa-chemistry.com |
This compound is a highly effective reagent for the synthesis of various sulfur-containing compounds. Its primary application is as a sulfur-transfer agent, particularly in the formation of trisulfides. google.com
The reaction of this compound with thiols (mercaptans) is a key synthetic transformation. In this reaction, a phthalimido group is displaced by a nucleophilic attack on the central sulfur atom by the thiol. ajol.info This process can be used to generate both symmetrical and unsymmetrical trisulfides. google.com For instance, the reaction with benzyl (B1604629) thiol in refluxing benzene (B151609) yields the corresponding disulfide and phthalimide. thieme-connect.de The resulting phthalimido disulfide can then react with another thiol to form an unsymmetrical trisulfide. epdf.pub
The versatility of this compound in synthesis is further demonstrated by its use in the preparation of substituted benzyl phthalimido disulphides, which are novel compounds with potential applications. ajol.info The electrochemical reduction of this compound has also been investigated, revealing complex mechanisms that can lead to the ejection of diatomic sulfur. researchgate.net
| Synthetic Applications of this compound | |
| Reaction Type | Description |
| Trisulfide Synthesis | Reacts with thiols to form symmetrical and unsymmetrical trisulfides. google.comthieme-connect.de |
| Disulfide Synthesis | Used to prepare substituted benzyl phthalimido disulphides. ajol.info |
| Sulfur Transfer | Acts as a general sulfur-transfer reagent where the phthalimido moiety serves as a leaving group. epdf.pub |
Compounds containing sulfur-nitrogen bonds are of significant importance in the agrochemical industry. ajol.info Approximately 30% of current agrochemicals contain sulfur in various forms. epdf.pub These compounds are utilized as pesticides, which include herbicides, fungicides, and insecticides, to protect crops and enhance yield. longdom.orgnih.gov
While direct, large-scale applications of this compound itself as an agrochemical are not widely documented, its role as a synthetic intermediate is crucial. It enables the synthesis of novel organosulfur compounds that can be screened for biological activity. For example, this compound has been used to synthesize a series of new substituted benzyl phthalimido disulphides. ajol.info Such synthetic routes are vital for the discovery of new crop protection chemicals. The development of compounds like sulfonylurea herbicides, which are highly active, underscores the potential of sulfur-nitrogen chemistry in agriculture. ajol.info
The sulfur-nitrogen bond is a key structural feature in numerous pharmaceutical compounds. rsc.orgnih.gov Organosulfur compounds, in general, are found in many natural products with medicinal properties and in synthetic drugs like penicillin and sulfa drugs. wikipedia.org
A notable application of this compound in the pharmaceutical field is in the synthesis of peptide trisulfides. google.com This is particularly relevant in the process development of recombinant proteins. For example, a derivative of biosynthetic human growth hormone (hGH) was found to contain a trisulfide bridge between two cysteine residues. This compound has been used in a chemical method to synthesize such peptide trisulfides, which is essential for their identification and analysis to meet regulatory requirements. google.com This process utilizes a solvent system of acetonitrile (B52724) and water to overcome the insolubility of this compound in aqueous solutions suitable for peptides. google.com This demonstrates the reagent's utility in the complex synthesis of biopharmaceutical-related molecules.
Materials science is a field that involves the study of materials' properties and their application to various areas of science and engineering. crimsonpublishers.comdost.gov.ph The search for new materials with unique properties is a constant endeavor. nih.gov Polymers containing sulfur-nitrogen bonds have been identified as a class of materials with promising characteristics. researchgate.net
These S-N bond-containing polymers exhibit a range of desirable properties, including good solubility in polar solvents, film-forming ability, flame retardancy, and degradability, which are often superior to their carbon-based counterparts. researchgate.net While specific applications of this compound in the direct production of commercial materials are not extensively detailed in the available literature, its function as a sulfur-transfer reagent provides a potential pathway for incorporating sulfur into polymer backbones or for creating novel sulfur-containing monomers. The ability to precisely introduce sulfur atoms into molecular structures is a key step in the rational design of new materials, and reagents like this compound could play a role in the future development of advanced materials accelerated by computational and machine learning approaches. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWBOWEQBEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228292 | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-29-6 | |
| Record name | 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7764-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-thiobisphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n Thiobisphthalimide
Classical Preparative Routes
The most established methods for preparing N,N'-Thiobisphthalimide involve the reaction of phthalimide (B116566) or its derivatives with a sulfur-donating agent. These methods are valued for their directness, though they require careful control of reaction parameters.
Reaction of Phthalimide with Sulfur Monochloride
A primary and convenient method for synthesizing this compound is the direct reaction of phthalimide with sulfur monochloride (S₂Cl₂). cdnsciencepub.comlondonmet.ac.uk This reaction is notable because, despite the use of sulfur monochloride, the monosulfide product (this compound) can be selectively formed under specific conditions, rather than the expected disulfide (N,N'-dithiobisphthalimide). cdnsciencepub.com The reaction typically involves adding sulfur monochloride to a solution of phthalimide in an appropriate solvent under anhydrous conditions. cdnsciencepub.comrsc.org After a period of stirring, the product precipitates from the solution and can be isolated through filtration. londonmet.ac.ukrsc.org
Solvent Effects on Product Selectivity (e.g., N,N-dimethylformamide vs. other basic solvents)
The choice of solvent is the most critical factor in determining the outcome of the reaction between phthalimide and sulfur monochloride. cdnsciencepub.com Research has shown that this compound (the monosulfide) is formed exclusively when the reaction is conducted in N,N-dimethylformamide (DMF). cdnsciencepub.com It is proposed that the formation of the monosulfide in DMF proceeds through an adduct of sulfur monochloride and DMF. cdnsciencepub.com
In contrast, when other basic solvents are used, the reaction yields N,N'-dithiobisphthalimide (the disulfide). cdnsciencepub.com For instance, conducting the reaction in solvents such as N,N-dimethylacetamide, pyridine, or trimethylamine (B31210) leads to the formation of the disulfide product. cdnsciencepub.com Similarly, reacting potassium phthalimide with sulfur monochloride in acetone (B3395972) or nitrobenzene (B124822) also yields N,N'-dithiobisphthalimide. cdnsciencepub.com This pronounced solvent effect underscores the unique role of DMF in directing the reaction pathway towards the monosulfide.
Table 1: Effect of Solvent on the Reaction of Phthalimide with Sulfur Monochloride
| Reactant | Solvent | Product | Source |
|---|---|---|---|
| Phthalimide | N,N-dimethylformamide (DMF) | This compound | cdnsciencepub.com |
| Phthalimide | N,N-dimethylacetamide | N,N'-dithiobisphthalimide | cdnsciencepub.com |
| Phthalimide | Pyridine | N,N'-dithiobisphthalimide | cdnsciencepub.com |
| Phthalimide | Trimethylamine | N,N'-dithiobisphthalimide | cdnsciencepub.com |
| Potassium Phthalimide | Acetone | N,N'-dithiobisphthalimide | cdnsciencepub.com |
Quantitative Stoichiometry of Reactants
A quantitative study of the reaction in DMF revealed a notable stoichiometric relationship. The conversion of two moles of phthalimide into one mole of this compound requires two moles of sulfur monochloride. cdnsciencepub.com This indicates a more complex mechanism than a simple condensation.
In a typical laboratory preparation, equimolar amounts of the reactants are used. cdnsciencepub.comrsc.org For example, a reported procedure involves dissolving phthalimide (100 mmol) in anhydrous DMF and adding sulfur monochloride (100 mmol) dropwise at 0 °C. rsc.org
Table 2: Example Reactant Stoichiometry for Laboratory Synthesis
| Reactant | Molar Amount | Mass/Volume | Source |
|---|---|---|---|
| Phthalimide | 100 mmol | 14.7 g | rsc.org |
| Sulfur Monochloride | 100 mmol | 8.0 mL | rsc.org |
Comparison with Synthesis via Alkali Metal Derivatives of Phthalimide and Thiosulphenyl Chloride
An alternative synthetic route involves the reaction of an alkali metal derivative of phthalimide, such as potassium phthalimide, with a thiosulphenyl chloride. londonmet.ac.uk This method represents a more classical approach to forming sulfur-nitrogen bonds. However, it has significant practical disadvantages compared to the phthalimide/sulfur monochloride route in DMF.
Challenges with Thiosulphenyl Chloride Availability and Stability
Optimization and Scalability of this compound Synthesis
Optimizing the synthesis of this compound focuses on maximizing yield and purity while ensuring the process is reproducible and scalable. Key factors for optimization are derived from the classical preparative route using phthalimide and sulfur monochloride in DMF.
Reagent Purity: Using freshly distilled sulfur monochloride is advisable for reactions to ensure high purity and reactivity. thieme-connect.de
Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions, as the presence of moisture can lead to side reactions and decomposition of the reagents. cdnsciencepub.comrsc.org Solvents like DMF should be dried over molecular sieves. cdnsciencepub.com
Temperature Control: Maintaining a consistent temperature is crucial. Procedures have been reported at both room temperature (28°C) and cooled conditions (0°C). cdnsciencepub.comrsc.org For scalability, precise temperature control is essential to manage the reaction exotherm and ensure consistent product quality.
Isolation and Purification: The scalability of the synthesis benefits from the fact that the product often precipitates from the reaction mixture. londonmet.ac.ukrsc.org An efficient work-up, which involves filtering the precipitate and washing it with a suitable solvent like diethyl ether to remove residual DMF and soluble impurities, is critical for obtaining a high-purity product. rsc.org
Process Simplification: The one-pot synthesis in DMF is inherently more scalable than multi-step procedures that require the preparation of unstable intermediates like thiosulphenyl chlorides. londonmet.ac.uk The simplicity of the reaction and work-up are significant advantages for larger-scale production. nih.gov
By carefully controlling these parameters, the synthesis can be reliably scaled from laboratory benchtop to larger quantities required for industrial applications, without the need for complex purification techniques like column chromatography. nih.gov
Solid-Scale Up Procedures
A revised protocol has been developed for the solid-scale production of this compound, addressing the challenges posed by moisture-sensitive reagents like phthaloyl-S-Cl (PhthSCl). nih.gov One established method involves dissolving phthalimide in anhydrous dimethylformamide (DMF) at 0°C. rsc.org Sulfur monochloride is then added dropwise to the solution under anhydrous conditions. rsc.org The reaction mixture is stirred for an extended period, leading to the formation of a white precipitate, which is then filtered and collected. rsc.org This solid product should be stored at low temperatures (-10°C) to maintain its stability. rsc.org
Influence of Reaction Conditions (e.g., temperature, stirring time)
The conditions under which the synthesis of this compound is carried out significantly impact the outcome. For instance, in the reaction of phthalimide with sulfur monochloride in DMF, maintaining a low temperature (0°C) is crucial. rsc.org The stirring time is also a key parameter, with a recommended duration of 22 hours to ensure the completion of the reaction and the precipitation of the product. rsc.org
Synthesis of Analogs and Derivatives of this compound
This compound serves as a versatile precursor for the synthesis of various analogs and derivatives, expanding its applications in organic synthesis.
Preparation of Substituted Benzyl (B1604629) Phthalimido Disulfides
Substituted benzyl phthalimido disulfides can be synthesized through the reaction of this compound with various substituted benzyl mercaptans. researchgate.netsmolecule.com This reaction is typically carried out by refluxing a mixture of this compound and the corresponding benzyl mercaptan in a solvent like toluene (B28343) for several hours. londonmet.ac.uk Upon cooling, the byproduct, phthalimide, precipitates out and can be removed by filtration. londonmet.ac.uk The desired substituted benzyl phthalimido disulfide is then obtained after evaporation of the filtrate. londonmet.ac.uk
The following table showcases examples of substituted benzyl phthalimido disulfides synthesized using this method:
| Substituent on Benzyl Mercaptan | Resulting Benzyl Phthalimido Disulfide |
| 2-chloro | 2-chlorobenzyl phthalimido disulfide |
| 4-methyl | 4-methylbenzyl phthalimido disulfide |
This table is generated based on the described synthetic methodology.
Synthesis of N-Dithiophthalimides
N-dithiophthalimides are another important class of compounds derived from this compound. Their synthesis is crucial for applications in constructing sterically hindered and stereoscopically defined disulfide bonds. nih.govresearchgate.net
A key step in the synthesis of N-dithiophthalimides is the pretreatment of thiols with this compound. nih.govresearchgate.net This procedure involves reacting a thiol with an excess of this compound (typically 1.5 equivalents) in a solvent such as 1,2-dichloroethane (B1671644) at an elevated temperature (80°C). nih.govresearchgate.net This method has proven effective for producing N-dithiophthalimides in moderate to excellent yields on a millimole scale. nih.govresearchgate.net The reaction is generally stirred for a period of 2 to 4 hours. nih.gov
The synthesis of N-dithiophthalimides from this compound demonstrates good tolerance for a variety of aromatic substituents. nih.govresearchgate.net This includes both electron-donating and electron-withdrawing groups on a phenyl ring. nih.govresearchgate.net The reaction is also compatible with other aromatic systems such as naphthyl and thienyl rings. nih.govresearchgate.net This broad substrate scope enhances the utility of this method for creating a diverse library of N-dithiophthalimides. nih.govresearchgate.net
The table below illustrates the successful synthesis of N-dithiophthalimides with different aromatic substituents:
| Aromatic Thiol | Resulting N-Dithiophthalimide | Yield |
| p-Tolylthiol | N-(p-tolyldithio)phthalimide | 85% |
| 4-Chlorothiophenol | N-(4-chlorophenyldithio)phthalimide | 82% |
| 1-Naphthalenethiol | N-(1-naphthyldithio)phthalimide | 90% |
| 2-Naphthalenethiol | N-(2-naphthyldithio)phthalimide | 88% |
| 2-Thiophenethiol | N-(2-thienyldithio)phthalimide | 75% |
Data sourced from research on the construction of N-dithiophthalimide libraries. nih.gov
Pretreatment of Thiols with this compound
Formation of N,N'-Dithiobisphthalimide
N,N'-Dithiobisphthalimide is a key symmetrical disulfide compound used as a precursor in various chemical syntheses. Its formation can be achieved through the reaction of a phthalimide salt with a sulfur-donating agent.
A foundational method for synthesizing N,N'-dithiobisphthalimide involves the reaction of potassium phthalimide with disulfur (B1233692) dichloride (S₂Cl₂). thieme-connect.de The phthalimide anion, typically in the form of its potassium salt, acts as a nucleophile, attacking the sulfur monochloride. This method is part of a broader class of reactions where N-haloimides or their salts are reacted with sulfur sources. thieme-connect.de
Research has shown that the specific product resulting from the reaction between phthalimide and disulfur dichloride—whether it be the monosulfide (this compound) or the disulfide (N,N'-Dithiobisphthalimide)—is highly dependent on the solvent used during the reaction. thieme-connect.de While early work on this reaction dates back to the 1920s, later studies clarified the critical role of the solvent in determining the final structure. thieme-connect.de For instance, the reaction between potassium phthalimide and sulfur monochloride in petroleum ether has been a subject of study for the formation of sulfur-linked phthalimides. One literature procedure reports the synthesis of N,N'-Dithiobisphthalimide as a white crystalline solid with a yield of 55%, although specific reaction conditions were not detailed in the abstract. core.ac.uk
| Reactants | Reagent | Product | Key Factor | Reference |
| Potassium Phthalimide | Disulfur Dichloride (S₂Cl₂) | N,N'-Dithiobisphthalimide | Solvent Choice | thieme-connect.de |
| Phthalimide | Disulfur Dichloride (S₂Cl₂) | N,N'-Dithiobisphthalimide or this compound | Solvent Choice | thieme-connect.de |
Derivatives with Morpholino and Phthalimide Moieties on Sulfur Atoms
A significant advancement in the chemistry of N,N'-dithiobisphthalimide is its use as a starting material for novel, unsymmetrical disulfide reagents. One such derivative is N-(N-Morpholindithio)phthalimide, which incorporates both a morpholine (B109124) and a phthalimide group on the disulfide bridge. researchgate.net
This compound was developed as a shelf-stable, bilateral platform molecule to facilitate the synthesis of diverse unsymmetrical disulfides. researchgate.net It can be prepared in high yields on a gram scale in a single step from the readily available N,N'-dithiobisphthalimide. researchgate.net
The key innovation of this derivative lies in the orthogonal reactivity of its two leaving groups. The morpholino and phthalimide moieties can be selectively transformed under different conditions: researchgate.net
Acidic Conditions : The amino moiety of the morpholine group undergoes selective protonation. This activation allows it to be displaced by various carbon nucleophiles, such as allyl trimethylsilanes and alkynyl silanes, while leaving the phthalimide group intact. researchgate.net
Basic or Neutral Conditions : The phthalimide leaving group is susceptible to substitution under basic or neutral conditions. researchgate.net
This differential reactivity allows for the sequential and controlled introduction of two different substituents, providing a powerful and flexible method for creating a wide array of complex, multi-functionalized unsymmetrical disulfides. This has significant applications in fields like drug discovery and linker chemistry for bioconjugation. researchgate.net
| Derivative | Precursor | Key Structural Feature | Synthetic Purpose | Reference |
| N-(N-Morpholindithio)phthalimide | N,N'-Dithiobisphthalimide | Contains both morpholino and phthalimide leaving groups on a disulfide bridge. | A bilateral platform for the divergent synthesis of unsymmetrical disulfides. | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of N,n Thiobisphthalimide
Mechanistic Pathways of Sulfur Transfer Reactions
N,N'-Thiobisphthalimide serves as a key reagent for transferring a single sulfur atom to various nucleophiles. The underlying mechanism of these reactions involves the activation of the sulfur atom by the two electron-withdrawing phthalimido groups, making it susceptible to nucleophilic attack.
Nucleophilic Attack on the Sulfur Atom Leading to Phthalimido Group Displacement
The central sulfur atom in this compound is electrophilic due to the adjacent electron-withdrawing phthalimido groups. This structural feature facilitates the attack by a nucleophile (Nu⁻) on the sulfur atom. This initial step results in the formation of a transient intermediate where the nucleophile is bonded to the sulfur, and one of the nitrogen-sulfur (N-S) bonds is weakened. Subsequent cleavage of this N-S bond leads to the displacement of a phthalimido group as a leaving group. acsgcipr.org
The reaction can be generalized as follows:
Step 1: Nucleophilic Attack Nu⁻ + (PhthN)₂S → [Nu-S-NPhth]⁻ + PhthN⁻
In this step, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of an intermediate.
Step 2: Displacement of Phthalimido Group [Nu-S-NPhth]⁻ → Nu-S-NPhth + PhthN⁻
This process can be repeated if a second equivalent of the nucleophile is present, leading to the formation of a symmetrical sulfide (B99878) and the displacement of the second phthalimido group.
Role of Phthalimido Group as a Leaving Group
The phthalimido group is an effective leaving group due to its ability to stabilize the negative charge that develops upon its departure. The negative charge on the nitrogen atom is delocalized over the two adjacent carbonyl groups through resonance, making the phthalimide (B116566) anion a stable species. This stability is a crucial driving force for the sulfur transfer reaction to proceed. mcgill.cauoguelph.ca The pKa of phthalimide is approximately 8.3, indicating that the phthalimide anion is a relatively weak base and thus a good leaving group.
The electrochemical reduction of this compound has been shown to proceed via a stepwise mechanism involving the formation of a radical anion. researchgate.netresearchgate.net This radical anion then dissociates through the cleavage of an N-S bond, further highlighting the role of the phthalimido group in facilitating the reaction by accommodating the resulting charge or radical. researchgate.net
Reactions as a Sulfurating Reagent
This compound is a versatile and stable crystalline sulfurating reagent. mcgill.ca It is particularly useful for the synthesis of unsymmetrical disulfides and other sulfur-containing compounds under relatively mild conditions.
Disulfuration Reactions
This compound reacts with thiols to form N-(alkyldithio)phthalimides or N-(aryldithio)phthalimides. These intermediates, also known as Harpp reagents, are themselves effective disulfurating agents. researchgate.net
The initial reaction with a thiol (RSH) proceeds as follows:
(PhthN)₂S + RSH → PhthN-SSR + PhthNH
These resulting N-(organodithio)phthalimides are stable and can be isolated, stored, and subsequently used to introduce a disulfide (-S-SR) group into other molecules. nih.govrsc.org
A significant application of this compound is in the synthesis of sterically hindered and stereoscopically defined disulfides. researchgate.net The synthesis of these complex molecules is often challenging using traditional methods. The use of N-(dithio)phthalimides, derived from this compound, allows for the efficient disulfuration of sterically demanding substrates. nih.govrsc.org
For instance, the disulfuration of α-branched esters can be achieved using N-(dithio)phthalimides as the disulfurating reagents. researchgate.net This methodology has proven effective for constructing a variety of sterically hindered disulfides with high functional group tolerance. nih.govrsc.org The reaction is often catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
The direct disulfuration of sterically hindered α-branched esters is a powerful strategy for creating complex disulfides. researchgate.net Research has demonstrated that various cyclic β-keto esters and silyl (B83357) ketene (B1206846) acetals with significant steric bulk can be successfully disulfurated. researchgate.netrsc.org
The general reaction is as follows:
R¹R²CH-COOR³ + PhthN-SSR⁴ → R¹R²C(SSR⁴)-COOR³ + PhthNH
This reaction has been shown to tolerate a range of substituents on both the ester and the N-(dithio)phthalimide. rsc.org However, it has been noted that some acyclic 1,3-dicarbonyl substrates may not yield the desired sterically hindered disulfides under these conditions. rsc.org
Below is a table summarizing the disulfuration of various α-branched esters using N-(dithio)phthalimides.
| Entry | α-Branched Ester Substrate | N-dithiophthalimide Reagent | Product | Yield (%) |
| 1 | 2-methyl-1,3-indandione | N-(phenyldithio)phthalimide | 2-methyl-2-(phenyldithio)-1,3-indandione | 95 |
| 2 | Ethyl 2-methyl-3-oxobutanoate | N-(phenyldithio)phthalimide | Ethyl 2-methyl-2-(phenyldithio)-3-oxobutanoate | 85 |
| 3 | Diethyl 2-methylmalonate | N-(phenyldithio)phthalimide | Diethyl 2-methyl-2-(phenyldithio)malonate | 78 |
| 4 | 2-methylcyclopentanone | N-(phenyldithio)phthalimide | 2-methyl-2-(phenyldithio)cyclopentanone | 82 |
| 5 | 2-methylcyclohexanone | N-(phenyldithio)phthalimide | 2-methyl-2-(phenyldithio)cyclohexanone | 75 |
Table 1: Disulfuration of α-Branched Esters
This table is based on data reported in studies on the construction of steric disulfides. researchgate.netrsc.org The yields are representative and can vary based on specific reaction conditions.
Disulfuration of Azlactones
Recent research has demonstrated the utility of this compound in the synthesis of disulfide-linked amino acids and peptides through the disulfuration of azlactones. chemrxiv.orgchemrxiv.org This method provides a novel pathway to access α-disulfurated amino acid derivatives, which are otherwise challenging to synthesize. chemrxiv.org The reaction typically proceeds under mild conditions, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), and offers excellent yields for a diverse range of azlactones derived from various amino acids. chemrxiv.orgchemrxiv.org
The proposed mechanism involves the base-catalyzed generation of an enolate from the azlactone. This enolate then acts as a nucleophile, attacking the electrophilic sulfur atom of an N-(organodithio)phthalimide, which can be formed from this compound. chemrxiv.org This process allows for the modular and efficient integration of disulfide linkages into amino acid and peptide structures. rsc.orgrsc.orgresearchgate.netchemrxiv.org
Formation of Disulfide-Linked Amino Acids and Peptides
The disulfuration of azlactones is a key step in a broader strategy for the synthesis of unnatural, disulfide-linked amino acids and peptides. chemrxiv.orgrsc.org Once the disulfurated azlactone is formed, the azlactone ring can be readily opened by various nucleophiles, leading to a wide array of functionalized amino acid and peptide derivatives. chemrxiv.orgchemrxiv.org This approach is highly modular, allowing for the introduction of diverse functional groups. chemrxiv.orgrsc.orgrsc.orgchemrxiv.org For instance, a disulfide bond can be first constructed from this compound and a thiosaccharide, followed by the introduction of an azlactone derived from an amino acid like valine. chemrxiv.org This versatility makes it a valuable tool in peptide chemistry and for the development of molecules like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), where cleavable disulfide linkers are often employed. chemrxiv.org
Formation of Trisulfides
This compound is a well-established reagent for the synthesis of both symmetrical and unsymmetrical trisulfides. google.com The reaction generally involves the treatment of a thiol (mercaptan) with this compound.
Synthesis of Peptide Trisulfides
A significant application of this compound is in the preparation of peptide trisulfides. google.comresearchgate.net This is achieved by reacting cysteine-containing peptides with this compound. researchgate.net The reaction has been successfully applied to produce symmetrical, unsymmetrical, and intramolecular peptide trisulfides in good yields. researchgate.net This methodology is particularly relevant in the context of protein chemistry, where trisulfide bridges have been identified in proteins such as recombinant human growth hormone (hGH). google.com
Role of Solvents in Trisulfide Formation (e.g., acetonitrile (B52724)/water)
The choice of solvent plays a crucial role in the successful synthesis of peptide trisulfides using this compound. google.com A mixture of acetonitrile and water has been found to be a particularly effective solvent system. google.comresearchgate.net Acetonitrile is necessary to dissolve both the peptide and the this compound. google.com The optimal concentration of acetonitrile is typically in the range of 60-90%, with 80% being a commonly used proportion. google.com This solvent system facilitates the reaction between the sulfhydryl groups of the peptides and the sulfur transfer reagent to form the desired trisulfide linkage. google.com
Reactions with Mercaptans
This compound readily reacts with mercaptans (thiols) to form various sulfur-containing compounds. londonmet.ac.uk The reaction of this compound with a mercaptan, such as a substituted benzyl (B1604629) mercaptan, in a solvent like refluxing toluene (B28343), leads to the formation of a phthalimido disulfide. londonmet.ac.uk In this reaction, phthalimide is produced as a byproduct. londonmet.ac.uk This reactivity underscores the role of this compound as a sulfur transfer agent. smolecule.com
Electrochemical Behavior and Electron Transfer Mechanisms
The electrochemical properties of this compound have been a subject of detailed investigation, revealing complex electron transfer pathways. researchgate.netnih.govrsc.org
The initial step in the electrochemical reduction is a stepwise electron transfer, which results in the formation of a radical anion. researchgate.netnih.gov Theoretical calculations and electrochemical data support this stepwise mechanism. researchgate.netnih.gov In the related compound, N,N'-dithiobisphthalimide, the resulting radical anion undergoes dissociation through the cleavage of the N-S bond, rather than the S-S bond. researchgate.netnih.gov This is noteworthy because the N-S bond is stronger than the S-S bond. researchgate.netnih.gov The preferential cleavage of the N-S bond is attributed to the significant difference in the oxidation potentials of the potential resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.netnih.gov
The study of electron transfer mechanisms is crucial for understanding the reactivity of this compound and related compounds. For instance, the reactivity of the phthalimide N-oxyl (PINO) radical with N,N-dimethylanilines has been shown to proceed via a two-step mechanism involving a reversible electron transfer. nih.gov These fundamental studies on electron transfer provide a basis for interpreting the electrochemical behavior of phthalimide derivatives. researchgate.netnih.govacs.org
Electrochemical Reduction Processes
The electrochemical reduction of this compound is a key process that initiates its subsequent chemical transformations. researchgate.netnih.gov This reduction can occur both at an electrode surface and through homogeneous electron transfer from other reduced species in the solution. researchgate.netnih.gov The nature of this process is dependent on factors such as the concentration of the starting material and the scan rate used in cyclic voltammetry experiments. researchgate.netnih.gov
The initial step in the electrochemical reduction is the transfer of an electron to the this compound molecule. nih.govrsc.org This leads to the formation of a radical anion, a highly reactive intermediate that drives the subsequent chemical reactions. nih.govrsc.org
Autocatalytic Mechanism of Diatomic Sulfur Ejection
A noteworthy feature of the electrochemical reduction of this compound is the ejection of diatomic sulfur (S₂), which occurs through an intriguing autocatalytic mechanism. researchgate.netnih.govrsc.org This process is initiated by the reduction of the parent molecule. nih.govrsc.org
The electrochemical reduction of this compound involves the intermediate formation of N,N'-dithiobisphthalimide. researchgate.netnih.govrsc.org This intermediate is formed through a nucleophilic attack of the phthalimidyl thiolate anion on a molecule of the parent this compound. rsc.org The subsequent reduction of the formed N,N'-dithiobisphthalimide leads to the ejection of diatomic sulfur. researchgate.netrsc.org The sulfur produced can then participate in the reduction of the starting material through homogeneous electron transfer, establishing an autocatalytic cycle. researchgate.netnih.gov However, because the formation of N,N'-dithiobisphthalimide involves extra chemical steps, the autocatalytic process is less efficient compared to the direct reduction of N,N'-dithiobisphthalimide. researchgate.netnih.govrsc.org
Formation and Dissociation of Radical Anions
The formation of a radical anion is a critical step following the initial electron transfer to this compound. nih.govrsc.org This transient species is central to the subsequent bond cleavage and rearrangement reactions. researchgate.netnih.gov
Cleavage of N-S vs. S-S Chemical Bonds
In the related compound, N,N'-dithiobisphthalimide, the dissociation of its radical anion has been extensively studied. It has been shown that the cleavage occurs at the N-S bond, not the S-S bond. researchgate.netnih.govrsc.orgrsc.org This is a significant finding because the N-S bond is stronger than the S-S bond. researchgate.netnih.govrsc.org The preferential cleavage of the stronger bond is a counterintuitive result that highlights the complexity of the dissociation process. researchgate.netnih.govresearchgate.net
Influence of Oxidation Potentials on Dissociation
The selective cleavage of the N-S bond is explained by the large difference in the oxidation potentials of the two potential resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.netnih.govrsc.org The application of dissociative electron transfer theory to the dissociation of radical anions demonstrates that the thermodynamics of the potential products play a crucial role in determining the fragmentation pathway. researchgate.netnih.govresearchgate.net The formation of the more stable phthalimidyl anion drives the N-S bond cleavage, despite its higher bond strength compared to the S-S bond. nih.govrsc.orgresearchgate.net
Stepwise vs. Concerted Electron Transfer Processes
The initial electron transfer to this compound and related compounds follows a stepwise mechanism. researchgate.netnih.govrsc.org This means that the electron transfer and the subsequent bond cleavage are distinct, sequential events. researchgate.netnih.govacs.org The formation of a discrete radical anion intermediate is the hallmark of this stepwise process. nih.govrsc.org This has been confirmed by both electrochemical data and theoretical calculations. researchgate.netnih.govrsc.org The alternative, a concerted mechanism where electron transfer and bond breaking occur simultaneously, is not observed in this case. acs.org The distinction between stepwise and concerted mechanisms is a fundamental concept in the study of dissociative electron transfer reactions. acs.orgacs.org
Role of Theoretical Calculations and Electron Transfer Theories
Theoretical calculations and the application of electron transfer theories have been indispensable in elucidating the complex reaction mechanisms of this compound. researchgate.netnih.govrsc.org These computational approaches have provided crucial support for the experimental findings. nih.govrsc.org
For instance, theoretical calculations have confirmed that the initial electron transfer is a stepwise process involving the formation of a radical anion. researchgate.netrsc.org They have also been used to rationalize the unexpected cleavage of the stronger N-S bond over the weaker S-S bond in the related N,N'-dithiobisphthalimide radical anion. nih.govresearchgate.net By modeling the electronic structure of the radical anions and the potential dissociation products, these calculations have provided insights into the thermodynamic driving forces that govern the reaction pathways. researchgate.netnih.govresearchgate.net The application of the extension of dissociative electron transfer theory has been particularly important in explaining the influence of the oxidation potentials of the resulting anions on the bond cleavage selectivity. researchgate.netnih.govrsc.org
Reactivity in Organic Synthesis as a Building Block
This compound serves as a versatile reagent in organic synthesis, primarily as a sulfur transfer agent. Its reactivity stems from the electrophilic nature of the sulfur atom, which is bonded to two electron-withdrawing phthalimide groups. This makes the sulfur atom susceptible to attack by various nucleophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophile, resulting in the displacement of a leaving group. wikipedia.org In the context of this compound, the sulfur atom is the electrophilic center.
The general mechanism involves the attack of a nucleophile (Nu:) on the sulfur atom of this compound. This leads to the cleavage of one of the sulfur-nitrogen bonds, with the phthalimide anion acting as a leaving group.
A key application of this reactivity is the synthesis of unsymmetrical disulfides. For instance, the reaction of this compound with a thiol (R-SH) in the presence of a base first generates a phthalimido disulfide (RSS-Phth). Subsequent reaction with a different thiol (R'-SH) yields an unsymmetrical disulfide (R-S-S-R') and phthalimide.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent | Product | Reference |
| Thiol (R-SH) | This compound | Phthalimido disulfide (RSS-Phth) | londonmet.ac.uk |
| Mercaptan | This compound | Phthalimido disulfide | londonmet.ac.uk |
This table is based on generalized reaction schemes and may not represent optimized conditions.
Oxidative Coupling Reactions
Oxidative coupling reactions involve the formation of a new bond between two nucleophilic centers, accompanied by an external or internal oxidant. unirioja.es While this compound itself is not a direct catalyst for oxidative coupling, it can be a precursor to species that participate in such reactions.
The electrochemical reduction of this compound can lead to the formation of N,N'-dithiobisphthalimide as an intermediate. nih.gov This species, along with this compound, can be involved in complex electrochemical processes that result in the ejection of diatomic sulfur. nih.gov These reactions are influenced by factors such as the concentration of the starting material and the cyclic voltammetric scan rate. nih.gov
Synthesis of Heterocyclic Compounds
This compound is a valuable reagent for the synthesis of various sulfur-containing heterocyclic compounds. smolecule.comgoogleapis.com Its ability to act as a sulfur transfer agent allows for the introduction of sulfur atoms into organic molecules, which can then undergo cyclization to form heterocyclic rings.
For example, it has been employed in the synthesis of thiadiazines and thiophenes. smolecule.com The reaction of this compound with appropriate precursors can lead to the formation of these ring systems. The synthesis of heterocyclic compounds often involves a series of steps, including nucleophilic attack, bond formation, and cyclization. The specific reaction conditions and substrates determine the final heterocyclic product.
Table 2: Heterocyclic Compounds Synthesized Using this compound
| Heterocycle Class | Starting Materials (General) | Reference |
| Thiadiazines | This compound and appropriate difunctional precursors | smolecule.com |
| Thiophenes | This compound and appropriate precursors | smolecule.com |
| 2,3,4-Benzotrithiepin | This compound and dithiols | mcgill.ca |
This table provides a general overview and specific examples may vary.
Functionalization via Sulfonation or Oxidation
The term "sulfonation" typically refers to the introduction of a sulfonic acid group (-SO3H) into an organic compound. ajgreenchem.com There is limited direct evidence in the provided search results for the sulfonation of the aromatic rings of the phthalimide moiety in this compound itself. However, the general principles of aromatic sulfonation involve the use of strong acids like sulfuric acid or sulfur trioxide. google.com
Regarding oxidation, the electrochemical reduction of this compound has been studied, which involves an initial electron transfer to form a radical anion. nih.gov This process can lead to the formation of N,N'-dithiobisphthalimide as an intermediate. nih.gov The oxidation of thiols to disulfides can be mediated by bis-phthalimido sulfide with an imidazole (B134444) catalyst. researchgate.net
Applications in Polymer Chemistry and Materials Science
Function as a Vulcanizing Agent or Accelerator in Rubber Chemistry
N,N'-Thiobisphthalimide is widely utilized in the rubber industry as a vulcanization accelerator. guidechem.com Vulcanization is a critical chemical process that converts natural and synthetic rubbers from a plastic, tacky state into a durable, elastic material by forming crosslinks between individual polymer chains. lusida.comassochem.in While sulfur is the most common vulcanizing agent, its reaction with rubber polymers is inherently slow and inefficient, often requiring hours at high temperatures. assochem.in Accelerators are chemical additives that increase the speed and efficiency of the vulcanization reaction, allowing it to proceed at lower temperatures and in shorter times, which is economically crucial for industrial production. assochem.inspecialchem.com this compound serves this purpose, promoting the cross-linking of rubber molecules to enhance the mechanical properties and durability of the final rubber products, such as tires and conveyor belts. guidechem.com
The effectiveness of an accelerator is typically evaluated based on several factors, including its impact on cure rate, scorch safety (premature vulcanization), and the physical properties of the vulcanizate. assochem.in Accelerators are often classified as primary or secondary based on their role in the vulcanization system. lusida.comassochem.in Primary accelerators, such as those from the sulfenamide (B3320178) and thiazole (B1198619) families, provide a good balance of processing safety and efficient curing. lusida.com Secondary accelerators, including guanidines and thiurams, are often used in smaller quantities to activate the primary accelerator and further increase the vulcanization speed. lusida.comassochem.in
| Accelerator Class | General Characteristics |
| Thiazoles | Act as primary accelerators, providing good processing safety and a broad vulcanization plateau. lusida.com |
| Sulfenamides | The largest class of accelerators, known for a delayed onset of cure, which provides good scorch resistance. specialchem.com They are reaction products of 2-mercaptobenzothiazole (B37678) with various amines. lusida.com |
| Thiurams | Can be used as primary accelerators or as sulfur donors. They offer longer processing safety compared to dithiocarbamates. lusida.com |
| Dithiocarbamates | Ultra-fast accelerators, often used for rapid vulcanization at low temperatures. They have limited solubility in rubber and can lead to bloom if used in excess. lusida.com |
| Guanidines | Typically used as secondary accelerators for thiazoles and thiurams to boost the cure rate. specialchem.com |
The mechanism of accelerated sulfur vulcanization is a complex, multi-step process. utwente.nl It generally involves the formation of an accelerator-sulfur complex, which then reacts with the rubber polymer to form a pendent accelerator-polysulfide group attached to the rubber backbone. These precursors subsequently react with another rubber chain to form the desired sulfidic crosslinks. lusida.com
The process begins with the reaction of the accelerator with elemental sulfur (typically an S8 ring), often facilitated by activators like zinc oxide and stearic acid. lusida.comresearchgate.net This leads to the formation of an active sulfurating agent. This agent then donates sulfur to the rubber molecule at the allylic positions (carbon atoms adjacent to a double bond).
Induction Period: An initial delay period where no significant crosslinking occurs, providing processing safety (scorch time). iupac.org
Curing Period: A rapid phase where the network of crosslinks is formed, leading to a sharp increase in the material's stiffness (torque). iupac.org
Overcure Period: After reaching the maximum state of cure, further heating can lead to changes in the crosslink network, such as reversion (loss of crosslinks) or marching modulus (continued crosslinking). iupac.org
The role of an accelerator like this compound is to facilitate these steps, ensuring the efficient formation of crosslink precursors and their subsequent conversion into a stable crosslink network.
The type and density of crosslinks formed during vulcanization have a profound impact on the final properties of the rubber product. vagmichemicals.com The primary types of crosslinks are polysulfidic (containing three or more sulfur atoms), disulfidic (two sulfur atoms), and monosulfidic (one sulfur atom). vagmichemicals.com
Polysulfidic crosslinks generally provide excellent tensile strength, tear resistance, and dynamic fatigue properties. vagmichemicals.comakrochem.com However, they have lower thermal stability due to the lower bond energy of S-S bonds compared to C-S or C-C bonds. vagmichemicals.com
Mono- and disulfidic crosslinks offer superior heat resistance, lower compression set, and better aging properties. akrochem.comresearchgate.net
The ratio of these crosslink types is heavily influenced by the sulfur-to-accelerator ratio and the cure time. iupac.orgchula.ac.th Typically, at the initial stages of vulcanization, a higher proportion of polysulfidic crosslinks is formed. chula.ac.thmdpi.com As curing proceeds, these longer, less stable links can shorten into more stable di- and monosulfidic links, a process known as desulfuration. mdpi.com
The use of an efficient vulcanization (EV) system, characterized by a low sulfur level and a high accelerator-to-sulfur ratio, tends to produce a network dominated by shorter, more thermally stable mono- and disulfidic crosslinks. akrochem.com Conversely, conventional vulcanization (CV) systems with high sulfur and low accelerator levels result in a higher proportion of polysulfidic crosslinks. akrochem.com this compound, as a sulfur-containing accelerator, participates in the sulfur donation mechanism, influencing the distribution and length of these sulfidic bridges, thereby allowing for the tailoring of the rubber's final performance characteristics. guidechem.com
| Crosslink Type | Associated Properties |
| Polysulfidic (R-Sₓ-R, x > 2) | Good tensile strength, high flexibility, good fatigue resistance. vagmichemicals.comakrochem.com |
| Disulfidic (R-S₂-R) | Balanced properties. |
| Monosulfidic (R-S-R) | Excellent heat and reversion resistance, high stiffness, low compression set. akrochem.comresearchgate.net |
Mechanistic Insights into Vulcanization Processes
Cross-Linkage of Functional Molecules for Hybrids
Beyond its role in traditional rubber vulcanization, this compound serves as a valuable reagent for the creation of molecular hybrids through disulfide bond formation. This strategy involves using the compound to link different functional molecules, such as biomolecules, drugs, and fluorescent probes, creating novel hybrid structures with combined or enhanced properties. guidechem.com The design of hybrid molecules is a promising approach in medicinal chemistry and materials science, as it can lead to compounds with improved selectivity, dual mechanisms of action, or novel biological activities. nih.govmdpi.com
In this context, this compound is used as a precursor in a straightforward disulfurating strategy. It reacts with thiols to generate N-dithiophthalimides, which are effective disulfurating reagents. guidechem.com These reagents can then be used to construct sterically hindered and stereoscopically complex disulfide bridges between various molecules. guidechem.com This method provides a robust way to achieve the cross-linkage of diverse molecular entities.
For example, this strategy has been successfully employed to create a variety of molecular hybrids: guidechem.com
Biomolecule Hybrids: Amino acids, dipeptides, and β-thiosaccharides have been efficiently linked. This opens possibilities for modifying protein structures. guidechem.com
Drug-Drug Hybrids: A non-steroidal anti-inflammatory drug like indomethacin (B1671933) has been cross-linked with an antimalarial drug (artesunate) or an anti-cancer drug (podophyllotoxin). Such hybrids may offer a dual mode of action for disease treatment. guidechem.com
Drug-Probe Hybrids: An anti-cancer drug (podophyllotoxin), an antioxidant (δ-tocopherol), and a fluorescent probe (fluorescein) have been linked to β-keto esters, demonstrating the versatility of the disulfide linkage. guidechem.com
The table below summarizes examples of hybrid molecules synthesized using this compound-derived reagents. guidechem.com
| Hybrid Molecule Type | Component 1 | Component 2 | Potential Application | Reference |
| Amino Acid Hybrid | Amino Acid | Amino Acid | Protein structure modification | guidechem.com |
| Drug-Drug Hybrid | Indomethacin (NSAID) | Artesunate (Antimalarial) | Dual-mode disease treatment | guidechem.com |
| Drug-Drug Hybrid | Indomethacin (NSAID) | Podophyllotoxin (B1678966) (Anti-cancer) | Dual-mode disease treatment | guidechem.com |
| Drug-Ester Hybrid | Podophyllotoxin (Anti-cancer) | β-keto ester | Drug delivery | guidechem.com |
| Antioxidant-Ester Hybrid | δ-tocopherol (Antioxidant) | β-keto ester | Functional materials | guidechem.com |
| Probe-Ester Hybrid | Fluorescein (Probe) | β-keto ester | Molecular imaging | guidechem.com |
This application highlights the role of this compound not just as a bulk chemical additive in polymer processing, but as a sophisticated tool in synthetic chemistry for constructing complex, functional molecular architectures. guidechem.com
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N,N'-Thiobisphthalimide, providing detailed information about its atomic arrangement and behavior in solution. nih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. researchgate.net The symmetry of the molecule simplifies its NMR spectra. The two phthalimide (B116566) groups are chemically equivalent, as are the two sets of aromatic protons.
The ¹H NMR spectrum typically displays two multiplets in the aromatic region, corresponding to the two distinct types of protons on the benzene (B151609) rings of the phthalimide moieties. rsc.org For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the aromatic protons (ArH) of this compound have been reported to appear as multiplets around δ 7.95 ppm and δ 7.79 ppm. rsc.org
The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in It will show distinct signals for the carbonyl carbons and the different aromatic carbons. Due to the molecule's symmetry, the number of signals is half of what would be expected for an asymmetrical analogue. researchgate.net The chemical shifts are characteristic of the phthalimide structure. rsc.org
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Solvent | Multiplicity |
|---|---|---|---|
| Aromatic (H) | ~7.95 | CDCl₃ | Multiplet (m) |
| Aromatic (H) | ~7.79 | CDCl₃ | Multiplet (m) |
Data sourced from a study involving the synthesis of N-(2-hydroxyethyl thiosulfenyl)phthalimide from this compound. rsc.org
NMR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound and for elucidating reaction mechanisms. nih.govmagritek.com Researchers can track the disappearance of reactant signals and the appearance of product signals over time, allowing for quantitative analysis of reaction kinetics. magritek.com
For example, in studies of sulfur transfer reactions, NMR has been used to follow the conversion of this compound and a thiol to an unsymmetrical trisulfane. thieme-connect.de Similarly, the reaction of this compound with substituted benzyl (B1604629) mercaptans to form benzyl phthalimido disulfides has been characterized using ¹H and ¹³C NMR to confirm the structure of the products. researchgate.netlondonmet.ac.uk In one mechanistic investigation, ¹H NMR was employed to demonstrate that this compound did not react with a specific substrate on its own, but the reaction proceeded upon the addition of a base, providing crucial insight into the reaction conditions. mit.edu
In situ NMR spectroscopy allows for the real-time observation of chemical reactions directly within the NMR spectrometer, often under reaction conditions of elevated temperature and pressure. wiley.com This technique is particularly powerful for studying catalytic processes and detecting short-lived, or labile, reaction intermediates that would be impossible to isolate and analyze by conventional methods. wiley.comnih.gov
While specific in situ NMR studies focused solely on this compound are not extensively detailed in the literature, the principles are directly applicable. For instance, in catalytic cycles where this compound might act as a sulfur transfer agent, in situ NMR could identify transient catalyst-substrate complexes or fleeting intermediates. nih.govnih.gov The ability to monitor the reaction mixture without sample workup provides a clear window into the species present under true catalytic conditions, which is essential for a complete mechanistic understanding. rsc.orgresearchgate.net
Applications in Mechanistic Studies and Reaction Monitoring
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. lcms.cz
The molecular weight of this compound is 324.3 g/mol , corresponding to its molecular formula, C₁₆H₈N₂O₄S. nih.govchemicalbook.com This is readily confirmed by mass spectrometry, where the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of approximately 324.
The fragmentation of this compound under electron impact (EI) ionization is dictated by the weakest bonds in the structure and the stability of the resulting fragments. uni-saarland.demsu.edu Key fragmentation pathways would likely include:
Cleavage of the N-S bond: This is a relatively weak bond, and its cleavage would be a primary fragmentation event.
Fragmentation of the phthalimide ring: The phthalimide moieties can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) or carbon dioxide (CO₂) molecules. libretexts.orgmiamioh.edu
Analysis of these fragment ions provides a fingerprint that helps to confirm the molecule's identity.
Table 2: Molecular Weight and Formula of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₈N₂O₄S | nih.gov |
| Molecular Weight | 324.3 g/mol | nih.gov |
X-ray Crystallography for Molecular Structure Confirmation
X-ray crystallography provides the most definitive proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystal. wikipedia.orgnih.govazolifesciences.com For this compound, this technique can unambiguously confirm the connectivity of the atoms, the bond lengths, and the bond angles.
To perform this analysis, a suitable single crystal of the compound must be grown. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a map of electron density within the crystal, from which the atomic positions are determined. nih.gov
Research has reported the use of single-crystal X-ray diffraction to determine the structure of a hydrogen-bonded molecular adduct formed between this compound and diphenylamine. uchile.cluchile.cl This analysis confirms the core structure of the this compound molecule within the adduct, providing concrete, experimental validation of its molecular architecture.
Advanced Research and Future Directions
Computational Chemistry and Theoretical Modeling of Reactivity
Computational chemistry utilizes computer simulations to solve complex chemical problems, providing insights into molecular structures and properties. wikipedia.org These theoretical methods are crucial for predicting the behavior of molecules like N,N'-Thiobisphthalimide, where experimental data may be limited.
Molecular Orbital (MO) Ab Initio Calculations
Ab initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that calculate molecular properties based on fundamental physical constants, without relying on experimental data. wikipedia.org These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the molecular orbitals. wikipedia.org More advanced ab initio calculations have been successfully applied to understand the structure and energies of various nitrogen-containing compounds. rsc.orgarxiv.org
For this compound, ab initio calculations can be used to model its molecular geometry and orbital energies. These calculations help in understanding the distribution of electrons within the molecule, particularly around the nitrogen-sulfur-nitrogen (N-S-N) bond, which is central to its reactivity. By analyzing the molecular orbitals, researchers can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of the molecule's electronic behavior and susceptibility to reaction.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wavefunction for every electron, DFT focuses on the electron density, a simpler, three-dimensional quantity, to determine the properties of a many-electron system. nih.govictp.it This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. ictp.it
DFT studies can elucidate the molecular properties, interactions, and reactivity of compounds like this compound. researchgate.net For instance, theoretical calculations have been used to support electrochemical investigations of this compound, helping to rationalize its reduction mechanism. researchgate.net DFT is also employed to study how solvents affect the stability and reaction pathways of molecules. nih.gov By applying DFT, researchers can predict various properties of this compound, as illustrated in the table below.
| Calculated Property | Description | Significance for this compound |
|---|---|---|
| Electronic Energy | The total energy of the molecule in its ground state. | Determines the molecule's stability. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and the energy required for electronic excitation. researchgate.net |
| Electron Density Distribution | The probability of finding an electron at any given point around the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with infrared spectroscopy data to confirm the molecule's structure. |
Prediction of Reaction Pathways and Energetics
Computational methods are instrumental in mapping out potential reaction pathways and their associated energy changes. nih.govtaylorfrancis.com A reaction pathway diagram illustrates the energy of the system as it progresses from reactants to products, passing through high-energy transition states. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, theoretical calculations can predict the energetics of key reactions, such as the cleavage of its N-S bonds. researchgate.net Studies on the electrochemical reduction of this compound have combined experimental techniques with theoretical calculations to understand the reaction mechanism, which involves the formation of a radical anion followed by the cleavage of the N-S bond. researchgate.net This type of analysis is crucial for understanding how the molecule might function as a sulfur-transfer agent in chemical synthesis. ontosight.ai
| Reaction Step | Description | Calculated Energetic Parameter | Importance in Understanding Reactivity |
|---|---|---|---|
| Reactant State | Initial state of this compound before reaction. | Ground State Energy | Provides a baseline for energy comparisons. |
| Transition State | The highest energy point along the reaction coordinate, where bonds are partially broken and formed. | Activation Energy (Ea) | Determines the kinetic feasibility and rate of the reaction. |
| Product State | The final state after the reaction has occurred (e.g., after N-S bond cleavage). | Reaction Enthalpy (ΔH) | Indicates whether the overall reaction releases (exothermic) or requires (endothermic) energy. |
Design and Synthesis of Novel Analogs with Tailored Reactivity
Building on the foundational understanding of this compound, researchers are exploring the synthesis of novel analogs to achieve specific chemical properties and reactivity. nih.gov
Modification of Chemical Properties for Specific Applications
Chemical modification is a key strategy for altering the properties of a parent molecule to suit specific applications. biomers.net This can involve changing the molecule's solubility, stability, or electronic characteristics by adding or altering functional groups. mdpi.com For phthalimide-based compounds, modifications can be designed to enhance biological activity or to create building blocks for new materials. ontosight.ai
In the context of this compound, analogs could be designed by introducing various substituents onto the phthalimide (B116566) rings. For example, adding electron-withdrawing or electron-donating groups could alter the electron density at the sulfur bridge, thereby tuning its reactivity as a sulfur-transfer agent. Modifying the hydrophobicity or hydrophilicity of the molecule could also be important for applications in different solvent systems or biological environments. nih.gov
Customization of Reactivity in Synthesis
The synthesis of analogs allows for the customization of a molecule's reactivity for use in organic synthesis. rsc.org Thioamides, for example, are valuable intermediates in the synthesis of various heterocyclic compounds. organic-chemistry.orgorganic-chemistry.org By creating analogs of this compound, it may be possible to develop a new class of reagents with controlled reactivity for specific synthetic transformations.
Strategies for synthesizing such analogs could involve reacting substituted phthalimides with sulfur reagents or developing novel coupling reactions. ontosight.aiosti.gov The goal is to create a library of this compound derivatives with a range of electronic and steric properties. This would provide synthetic chemists with a toolkit of reagents that can be selected to achieve desired outcomes, such as controlling the stereochemistry or functional group tolerance of a reaction. nih.gov
Investigations into Degradation Mechanisms
The stability of this compound under various environmental and process-related stresses is a critical area of research, influencing its storage, handling, and application. Investigations into its degradation mechanisms, including electrochemical, thermal, and photochemical pathways, provide insights into its reactivity and potential breakdown products.
The electrochemical reduction of this compound has been investigated using techniques such as cyclic voltammetry. These studies reveal a complex degradation pathway initiated by electron transfer. nih.govacs.org The process is characterized by an autocatalytic mechanism that is dependent on the concentration of the starting material and the voltammetric scan rate. nih.govacs.org
The initial step involves a stepwise electron transfer to the molecule, forming a radical anion. nih.govacs.org This is followed by the cleavage of the nitrogen-sulfur (N-S) bond. nih.govacs.org Theoretical calculations and experimental data support that the N-S bond dissociates despite being stronger than a sulfur-sulfur (S-S) bond, a phenomenon attributed to the significant difference in the oxidation potentials of the potential resulting anions (phthalimidyl anion and phthalimidyl thiyl anion). nih.govacs.org
Table 1: Key Findings in the Electrochemical Degradation of this compound
| Feature | Description | Reference(s) |
| Mechanism | Autocatalytic, involving both electrode and homogeneous electron transfer. | nih.govacs.org |
| Initial Step | Stepwise electron transfer to form a radical anion. | nih.govacs.org |
| Bond Cleavage | Dissociation of the N-S chemical bond. | nih.govacs.org |
| Intermediate | Involves the formation of N,N'-dithiobisphthalimide. | nih.govacs.org |
| Products | Ejection of diatomic sulfur and formation of the phthalimide anion. | nih.govacs.org |
While specific, detailed thermogravimetric analysis (TGA) studies exclusively focused on this compound are not extensively documented in the literature, information regarding its thermal decomposition can be inferred from safety data and the known thermal behavior of related chemical structures. netzsch.comwikipedia.org Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.org For this compound, this process is expected to cleave the weakest bonds within the molecule at elevated temperatures.
The N-S bond is a likely point of initial cleavage upon heating. The decomposition is anticipated to generate a range of volatile and non-volatile products. Hazardous decomposition products expected to be generated during thermal decomposition or combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). netzsch.com
The study of thermal degradation is crucial for defining the safe operating temperatures for reactions involving this compound and for understanding its behavior in high-temperature applications, such as in the vulcanization of rubber. guidechem.comutwente.nl The decomposition temperature is a key parameter, representing the threshold at which the substance chemically breaks down. wikipedia.org For complex organic molecules, this often occurs in multiple stages, as observed in TGA curves of polymers and other organic compounds. etamu.edumdpi.com
Table 2: Potential Thermal Decomposition Products of this compound
| Product Class | Specific Examples | Reference(s) |
| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO₂) | netzsch.com |
| Nitrogen Oxides | Nitric oxide (NO), Nitrogen dioxide (NO₂) | netzsch.com |
| Sulfur Oxides | Sulfur dioxide (SO₂), Sulfur trioxide (SO₃) | netzsch.com |
| Primary Fragments | Phthalimide, Sulfur-containing radicals | Inferred |
Specific research on the photochemical degradation of this compound is limited. However, general principles of photochemistry allow for predictions of its potential behavior upon exposure to light, particularly UV radiation. Photochemical degradation can occur through two primary pathways: direct photolysis, where the molecule itself absorbs a photon, and indirect or photosensitized degradation, where another molecule absorbs the photon and initiates the degradation. researchgate.net
The this compound molecule contains chromophores, such as the phthalimide groups, which can absorb UV light. This absorption could lead to the excitation of the molecule to a higher energy state, potentially resulting in the cleavage of the N-S bond, which is often the most labile bond in such structures. The likely products would be phthalimide radicals and sulfur-based radicals.
In environmental contexts, the presence of natural photosensitizers (like humic acids in water) could lead to indirect photodegradation pathways. researchgate.net These sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂) upon irradiation, which can then attack the this compound molecule, leading to its decomposition. mdpi.comrsc.org Understanding these pathways is important for assessing the environmental fate and persistence of the compound.
Thermal Degradation Studies
Exploration of this compound in Advanced Organic Transformations
This compound serves as a valuable reagent in specialized organic reactions, primarily owing to its ability to act as a sulfur transfer agent.
The primary application of this compound in the construction of complex molecules is as a stable, solid, and manageable sulfur transfer reagent for the synthesis of trisulfides. londonmet.ac.ukmit.edu Trisulfide linkages are important structural motifs found in a number of biologically active natural products, including the sporidesmin (B73718) family of toxins and the antitumor antibiotic calicheamicin. mit.edu
This compound reacts with thiols in a controlled manner to form these trisulfide bonds. The reaction typically proceeds by refluxing the thiobisphthalimide with a mercaptan. londonmet.ac.uk This reaction is believed to proceed via the formation of an N-(alkyldisulfanyl)phthalimide intermediate. This versatile reactivity allows for the synthesis of both symmetrical and unsymmetrical trisulfides, which are otherwise challenging to prepare selectively. For instance, its reaction with cysteine-containing peptides has been used to prepare peptide trisulfides.
The stability and reactivity of this compound make it a superior alternative to more volatile and difficult-to-handle sulfur chlorides (SCl₂ and S₂Cl₂) for these transformations.
While this compound is typically a reagent rather than a catalyst, the reactions in which it participates are subject to catalysis and optimization to improve efficiency, yield, and purity. frontiersin.org The synthesis of trisulfides from thiols and this compound can be influenced by reaction conditions. nih.gov
For example, the addition of a base, such as triethylamine (B128534) or pyridine, can facilitate the reaction, although in some cases, the reaction proceeds without a catalyst. mit.edunih.gov The choice of solvent is also a critical parameter; reactions are often carried out in solvents like toluene (B28343) or methylene (B1212753) chloride. londonmet.ac.ukmit.edu
Optimization of these reactions involves a systematic study of parameters to maximize the formation of the desired trisulfide product while minimizing side reactions. Key variables for optimization include the nature of the catalyst or base, solvent, reaction temperature, and reaction time. nih.govnih.gov This optimization is crucial for the efficient synthesis of complex molecules where high yields and purity are paramount.
Table 3: Parameters for Optimization in Reactions Involving this compound
| Parameter | Influence on Reaction | Examples | Reference(s) |
| Catalyst/Base | Can accelerate the reaction between the reagent and a substrate (e.g., a thiol). | Imidazole (B134444), Triethylamine, Pyridine | mit.edunih.gov |
| Solvent | Affects solubility of reactants and can influence reaction pathway and rate. | Toluene, Methylene Chloride, DMSO | londonmet.ac.ukmit.edu |
| Temperature | Controls the rate of reaction; higher temperatures can increase rate but may also lead to decomposition. | Reflux conditions are common. | londonmet.ac.uk |
| Reaction Time | Must be sufficient for completion but minimized to prevent side product formation. | Typically several hours. | londonmet.ac.uk |
Role in Complex Molecule Construction
Potential for Novel Applications and Interdisciplinary Research
The potential for this compound extends into interdisciplinary research domains. For instance, its role as an intermediate in the synthesis of novel podophyllotoxin (B1678966) derivatives with cytotoxic properties suggests applications in medicinal chemistry and cancer research. lookchem.comchemicalbook.com These derivatives, which contain a disulfide or trisulfide bond crucial for their activity, highlight the compound's value in developing new therapeutic agents. lookchem.com
Furthermore, the complexity of societal challenges such as healthcare and climate change necessitates collaboration between scientists from various disciplines. aup.nl Interdisciplinary research, which integrates knowledge and methods from different fields, is becoming increasingly vital. aup.nlresearchgate.net While securing funding for such research can be challenging due to the disciplinary organization of many funding bodies, its importance is widely recognized. researchgate.net The multifaceted nature of this compound, with applications spanning from industrial chemistry to potential pharmaceuticals, makes it a candidate for such integrative research projects that could bridge fields like materials science, organic synthesis, and biology. ontosight.aiuw.edu.pl
Q & A
Q. What are the standard synthetic protocols for preparing N,N'-Thiobisphthalimide?
this compound is synthesized by reacting phthalimide with sulfur monochloride (S₂Cl₂) in anhydrous DMF at 0°C. After 20 hours of stirring, the product is filtered, washed with diethyl ether, and isolated as a white solid. This method yields high-purity material suitable for downstream applications . For scalability, dichloroethane at elevated temperatures (60–80°C) can be used with thiols to generate disulfurating intermediates .
Q. What laboratory safety precautions are critical when handling this compound?
Avoid skin/eye contact and inhalation of vapors. Use fume hoods, electrostatic-safe equipment, and personal protective equipment (gloves, lab coats). Store in tightly sealed containers in dry, well-ventilated areas. Opened containers must be resealed upright to prevent leakage .
Q. How stable is this compound under typical storage conditions?
Derivatives such as N-dithiophthalimides exhibit excellent stability, remaining intact for 4–6 months at 25°C without degradation, making them practical for long-term use in synthetic workflows .
Advanced Research Questions
Q. How does this compound enable stereoselective disulfide bond formation in sterically hindered systems?
this compound acts as a sulfur-transfer agent, facilitating the construction of quaternary disulfides via nucleophilic substitution. Its phthalimide moiety stabilizes intermediates, allowing access to sterically bulky disulfides (e.g., tert-butyl, cyclohexyl) and functionalized derivatives (e.g., carboxyl, borono groups). X-ray crystallography confirms structural integrity, enabling precise stereochemical control .
Q. What experimental design considerations optimize yields in trisulfide synthesis using this compound?
Key factors include:
- Stoichiometry : Use 1.5 equivalents of this compound relative to thiols to minimize polysulfide byproducts .
- Solvent : 1,2-Dichloroethane at 80°C enhances reaction efficiency .
- Purification : Column chromatography (hexane/EtOAc or DCM) resolves disulfide and trisulfide products . Contradictions in yields may arise from thiol nucleophilicity or moisture sensitivity, necessitating rigorous anhydrous conditions .
Q. How can this compound improve safety in hydrogen sulfide donor synthesis compared to traditional methods?
Traditional trisulfide synthesis requires toxic Cl₂ gas, whereas this compound eliminates this hazard. It enables scalable, room-temperature reactions with biocompatible intermediates (e.g., dodecane-1-thiol derivatives), validated by LC-MS and NMR .
Q. What analytical techniques are essential for characterizing this compound-derived intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity.
- X-ray Crystallography : Resolves stereochemical ambiguity in disulfide products .
- LC-MS : Detects trace polysulfides and validates molecular weights . Statistical analysis (e.g., ANOVA) is recommended when comparing reaction yields across substrates .
Q. How do electronic effects influence the reactivity of aromatic thiols with this compound?
Electron-withdrawing groups (e.g., nitro, cyano) on aromatic thiols reduce nucleophilicity, requiring extended reaction times or elevated temperatures. Conversely, electron-donating groups (e.g., methoxy) accelerate disulfide formation. Systematic screening (e.g., Hammett plots) can quantify these effects .
Methodological Guidance
Q. How should researchers address discrepancies in reported yields for this compound-mediated reactions?
- Reproducibility Checks : Replicate procedures under strict anhydrous conditions.
- Byproduct Analysis : Use TLC or HPLC to identify disulfide vs. trisulfide contaminants .
- Parameter Optimization : Adjust stoichiometry, solvent polarity, and temperature iteratively .
Q. What statistical approaches are recommended for analyzing data from this compound-based experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
